molecular formula C14H11ClN2O B11856451 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 83800-92-4

2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11856451
CAS No.: 83800-92-4
M. Wt: 258.70 g/mol
InChI Key: CHTHIDWUTAJPBR-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a 3-chlorophenyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives, including 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4(3H)-one: Lacks the chlorine substituent, which may affect its biological activity.

    2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with the chlorine substituent at a different position.

    2-(3-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one: Contains a bromine substituent instead of chlorine, which can influence its reactivity and interactions.

Uniqueness

2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the 3-chlorophenyl group, which can significantly impact its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

83800-92-4

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H11ClN2O/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17-13/h1-8,13,16H,(H,17,18)

InChI Key

CHTHIDWUTAJPBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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